4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one
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Overview
Description
4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one, also known as Chlordene, is a chlorinated hydrocarbon with the molecular formula C10H6Cl6 and a molecular weight of 338.873 g/mol . This compound is known for its complex structure, which includes multiple chlorine atoms and a methanoindan core.
Preparation Methods
The synthesis of 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one typically involves the reaction of hexachlorocyclopentadiene with cyclopentadiene . The reaction conditions often include the use of a solvent such as benzene or toluene and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and cellular pathways.
Medicine: Research has investigated its potential as a therapeutic agent, although its toxicity limits its use.
Industry: It is used in the production of certain pesticides and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzymatic activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindan-1-one include:
α-Chlorodene: Shares a similar structure but with slight variations in the positioning of chlorine atoms.
Hexachlorocyclopentadiene derivatives: These compounds have similar chlorinated structures and are used in similar applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its methanoindan core, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
5566-32-5 |
---|---|
Molecular Formula |
C10H6Cl6O |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h3,5H,1-2H2 |
InChI Key |
KYHGKEUTZLLLKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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